(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol
CAS No.: 618441-83-1
Cat. No.: VC16130947
Molecular Formula: C17H15BrN2O
Molecular Weight: 343.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618441-83-1 |
|---|---|
| Molecular Formula | C17H15BrN2O |
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | [3-(4-bromophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C17H15BrN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3 |
| Standard InChI Key | QMVKLYJALOCVCS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |
Introduction
Structural and Chemical Identity
Molecular Architecture
(3-(4-Bromophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol features a pyrazole ring substituted at the 1-position with an O-tolyl group (methoxy-substituted phenyl) and at the 3-position with a 4-bromophenyl moiety. The methanol functional group at the 4-position introduces polarity, influencing solubility and reactivity. The bromine atom enhances electrophilic substitution potential, while the methoxy group contributes to electronic effects and hydrogen-bonding capabilities.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 618441-83-1 | |
| Molecular Formula | ||
| Molecular Weight | 343.22 g/mol | |
| Hazard Statements | H315, H319, H335 | |
| XLogP3 | ~3.5 (estimated) | – |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step strategy:
-
Cyclization: Formation of the pyrazole core via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds.
-
Substitution: Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.
-
Functionalization: Methanol group incorporation through reduction of a ketone intermediate using sodium borohydride.
Reaction conditions (temperature, catalysts, solvents) significantly impact yield. For example, ethanol is often used as a solvent for crystallization , while palladium catalysts facilitate cross-coupling reactions.
Purification and Analysis
Post-synthesis purification via column chromatography or recrystallization ensures high purity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural validation. For instance, HRMS would confirm the molecular ion peak at m/z 343.22.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and ethanol. Stability studies indicate susceptibility to oxidation at the methanol group, necessitating storage under inert atmospheres.
Computational Descriptors
While experimental data on partition coefficients (LogP) is scarce, estimated values (XLogP3 ≈ 3.5) suggest moderate lipophilicity, aligning with its potential for membrane permeability in drug design. The hydrogen bond donor/acceptor count (1 donor, 3 acceptors) further informs its pharmacokinetic profile .
Applications in Medicinal Chemistry
Pyrazole Core Pharmacophore
Pyrazoles are privileged structures in drug discovery, exemplified by COX-2 inhibitors (e.g., Celecoxib). The title compound’s substituents enhance binding to hydrophobic pockets in enzyme active sites, making it a candidate for antimicrobial or anticancer agent development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume